molecular formula C18H20N4O3 B2872462 N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034476-29-2

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2872462
CAS No.: 2034476-29-2
M. Wt: 340.383
InChI Key: FQOSMVOFNCGHLW-UHFFFAOYSA-N
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Description

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Properties

IUPAC Name

N-[4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-6-4-14(5-7-15)18(24)22-10-2-3-16(11-22)25-17-8-9-19-12-20-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSMVOFNCGHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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